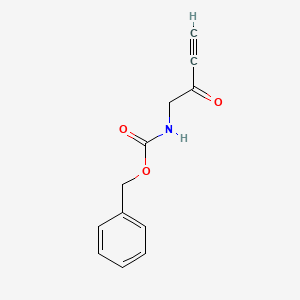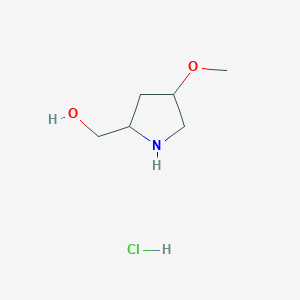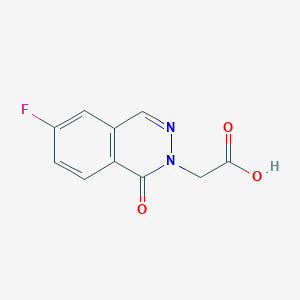
3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of bromine and methyl groups in its structure suggests potential reactivity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with 2-methylphenylpiperidin-2-one.
Bromination: Introduce a bromine atom at the 2-position of the piperidinone ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Acylation: Acylate the brominated intermediate with 2-bromo-2-methylpropanoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one may have applications in:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on biological systems, possibly as a ligand for receptor studies.
作用機序
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom could influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(2-Chloro-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one: Similar structure but with a chlorine atom instead of bromine.
3-(2-Methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one: Lacks the halogen atom, which may affect its reactivity and applications.
Uniqueness
The presence of the bromine atom in 3-(2-Bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one may confer unique reactivity, making it a valuable intermediate in organic synthesis and potentially enhancing its biological activity compared to its analogs.
特性
分子式 |
C16H20BrNO2 |
|---|---|
分子量 |
338.24 g/mol |
IUPAC名 |
3-(2-bromo-2-methylpropanoyl)-1-(2-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C16H20BrNO2/c1-11-7-4-5-9-13(11)18-10-6-8-12(15(18)20)14(19)16(2,3)17/h4-5,7,9,12H,6,8,10H2,1-3H3 |
InChIキー |
MRDWOXWPGPTMID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2CCCC(C2=O)C(=O)C(C)(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13219133.png)



![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13219148.png)
![4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219158.png)
![Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13219159.png)

![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219173.png)



